molecular formula C15H19NO7 B160991 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 135608-48-9

4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B160991
CAS No.: 135608-48-9
M. Wt: 325.31 g/mol
InChI Key: MWTICEOAAHFYLT-KJWHEZOQSA-N
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Description

4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxyl groups, a formyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and acylation reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moiety are protected using silyl or benzyl protecting groups to prevent unwanted reactions.

    Formylation: The phenoxy group is introduced through a nucleophilic substitution reaction, followed by formylation using formic acid or formyl chloride.

    Oxidation: Selective oxidation of the hydroxyl groups is carried out using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Acylation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or the acetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the phenoxy position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, the compound can be used as a probe to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. Its structural features make it a useful tool for investigating carbohydrate metabolism and related pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as inhibitors of specific enzymes or as drug delivery agents. Its ability to interact with biological molecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions allows for the creation of tailored products for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside stands out due to the presence of the formyl group, which introduces additional reactivity and potential for chemical modifications. This unique feature allows for a broader range of applications and interactions with biological molecules.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTICEOAAHFYLT-KJWHEZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415387
Record name 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135608-48-9
Record name 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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